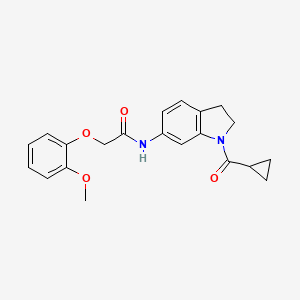
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide, often referred to as N-AITB, is a small molecule that has been studied for its potential applications in various scientific and medical research. It has been found to have a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
科学的研究の応用
N-AITB has been found to have a variety of potential applications in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, it has been studied for its potential use in drug delivery, gene therapy, and cell signaling.
作用機序
Target of Action
The primary target of F5098-1006 is the transthyretin protein (TTR) . TTR is a transport protein in the serum and cerebrospinal fluid that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol.
Mode of Action
F5098-1006 is a first-in-class, disease-modifying compound . It is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the TTR . Misfolded TTR proteins aggregate and form amyloid fibrils, which deposit in various organs and tissues, leading to amyloidosis.
Biochemical Pathways
The action of F5098-1006 affects the amyloidogenic pathway . By preventing the misfolding of TTR, it inhibits the formation of amyloid fibrils. This action disrupts the progression of amyloidosis, a condition characterized by the extracellular deposition of insoluble amyloid fibrils.
Result of Action
The molecular and cellular effects of F5098-1006’s action are primarily related to its ability to prevent the misfolding and deposition of TTR . This action can potentially halt or slow the progression of diseases associated with TTR amyloidosis, such as familial amyloid cardiomyopathy (FAC) and familial amyloid polyneuropathy (FAP).
実験室実験の利点と制限
N-AITB has been found to have a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily monitored. Additionally, it has been found to be relatively stable, and can be stored for extended periods of time. However, it has been found to have some limitations, including its relatively low solubility in water and its potential to cause toxicity at high concentrations.
将来の方向性
N-AITB has a number of potential future directions for research. These include further investigation of its potential use in the treatment of various diseases, its potential use in drug delivery and gene therapy, and its potential use in the regulation of various physiological processes. Additionally, further research could be conducted into its potential toxicity and its potential interactions with other proteins.
合成法
N-AITB can be synthesized using a two-step process involving a Grignard reaction and an N-alkylation reaction. In the Grignard reaction, 6-bromoindole is reacted with a Grignard reagent to form an intermediate product. In the N-alkylation reaction, the intermediate product is reacted with trifluoromethylbenzamide to form the final product, N-AITB. This synthesis method has been found to be relatively simple and efficient.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11(24)23-9-8-12-6-7-13(10-16(12)23)22-17(25)14-4-2-3-5-15(14)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVGVXJSBISLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














